molecular formula C10H11Cl2N3 B1525044 4-(Pyrimidin-2-yl)aniline dihydrochloride CAS No. 1306603-78-0

4-(Pyrimidin-2-yl)aniline dihydrochloride

Cat. No. B1525044
M. Wt: 244.12 g/mol
InChI Key: SOUSMEMCORDITB-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)aniline dihydrochloride is a white crystalline solid. It has a molecular formula of C10H11Cl2N3 and a molecular weight of 244.12 g/mol . It is highly soluble in water and methanol, giving rise to a clear and colorless solution.


Synthesis Analysis

The synthesis of 4-(Pyrimidin-2-yl)aniline dihydrochloride exhibits good stability under normal conditions and is easily synthesized. There are numerous methods for the synthesis of pyrimidines . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of 4-(Pyrimidin-2-yl)aniline dihydrochloride consists of two aromatic rings that open the angle at the planar N atom to 128.00 (12)° . The amino N atom of one molecule forms a hydrogen bond to the 1-N atom of an adjacent pyrimidyl ring, generating a hydrogen-bonded dimer .


Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .


Physical And Chemical Properties Analysis

4-(Pyrimidin-2-yl)aniline dihydrochloride is highly soluble in water and methanol, giving rise to a clear and colorless solution. It has a melting point of around 220-230℃. It exhibits good stability under normal conditions and is easily synthesized.

Scientific Research Applications

Pyrimidine derivatives are known to have a wide range of pharmacological effects . Here are some of the applications:

  • Anti-inflammatory Activities

    • Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • The results revealed that certain compounds with pyrimidine exhibited strong inhibitory activity against the PGE 2 production .
  • Antimicrobial Activities

    • Pyrimidine derivatives are reported to exhibit antimicrobial activities .
  • Anticancer Activities

    • Pyrimidine derivatives are used in the modulation of myeloid leukemia .

Safety And Hazards

The safety data sheet for 4-(Pyrimidin-2-yl)aniline dihydrochloride indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

4-pyrimidin-2-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;;/h1-7H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUSMEMCORDITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrimidin-2-yl)aniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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